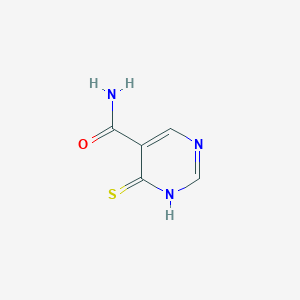
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MitoTam, and it is a mitochondria-targeting fluorescent probe that has been used for imaging mitochondria in living cells.
作用机制
MitoTam targets the mitochondria by selectively accumulating in the mitochondrial matrix. It has been shown to accumulate in the mitochondria through a combination of electrostatic interactions and hydrophobic interactions. Once inside the mitochondria, MitoTam emits a fluorescent signal that can be detected using fluorescence microscopy. The fluorescent signal emitted by MitoTam is dependent on the mitochondrial membrane potential, which allows for the detection of changes in mitochondrial membrane potential.
生化和生理效应
MitoTam has been shown to have minimal toxicity in living cells, making it an ideal tool for studying mitochondrial function. It has been shown to selectively accumulate in the mitochondria without affecting other cellular organelles. MitoTam has also been shown to be stable in living cells, allowing for long-term imaging studies. Additionally, MitoTam has been shown to be compatible with other fluorescent probes, allowing for multiplex imaging studies.
实验室实验的优点和局限性
The advantages of using MitoTam in lab experiments include its high selectivity and sensitivity for detecting changes in mitochondrial membrane potential, its stability in living cells, and its compatibility with other fluorescent probes. However, the limitations of using MitoTam include its cost and the need for specialized equipment for fluorescence microscopy.
未来方向
There are several future directions for the use of MitoTam in scientific research. One direction is the development of new derivatives of MitoTam with improved properties, such as increased brightness or improved selectivity for specific mitochondrial sub-compartments. Another direction is the application of MitoTam in the development of new drugs that target mitochondria. Finally, MitoTam could be used in the development of new diagnostic tools for diseases that affect mitochondrial function.
Conclusion:
In conclusion, MitoTam is a mitochondria-targeting fluorescent probe that has been widely used in scientific research for imaging mitochondria in living cells and studying mitochondrial function. Its high selectivity and sensitivity for detecting changes in mitochondrial membrane potential, stability in living cells, and compatibility with other fluorescent probes make it an ideal tool for studying mitochondrial function. The future directions for the use of MitoTam in scientific research include the development of new derivatives with improved properties, the application in the development of new drugs that target mitochondria, and the development of new diagnostic tools for diseases that affect mitochondrial function.
合成方法
The synthesis of MitoTam involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with 11H-benzo[b]fluoren-5-ylmethylamine in the presence of triethylamine. The resulting product is then treated with methanesulfonic acid to obtain the final product, MitoTam. This synthesis method has been optimized to yield a high purity and yield of MitoTam.
科学研究应用
MitoTam has been widely used as a mitochondria-targeting fluorescent probe in scientific research. It has been used for imaging mitochondria in living cells and studying mitochondrial dynamics, mitochondrial membrane potential, and mitochondrial morphology. MitoTam has also been used for monitoring mitochondrial dysfunction in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, MitoTam has been used for screening potential drugs that target mitochondria.
属性
CAS 编号 |
104500-13-2 |
|---|---|
产品名称 |
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
分子式 |
C23H27NO5S |
分子量 |
429.5 g/mol |
IUPAC 名称 |
2-(11H-benzo[b]fluoren-5-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C22H23NO2.CH4O3S/c1-22(13-24,14-25)23-12-20-18-8-4-2-6-15(18)10-17-11-16-7-3-5-9-19(16)21(17)20;1-5(2,3)4/h2-10,23-25H,11-14H2,1H3;1H3,(H,2,3,4) |
InChI 键 |
MDVQTMDPTGPRRL-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C(=CC3=CC=CC=C31)CC4=CC=CC=C42.CS(=O)(=O)O |
规范 SMILES |
CC(CO)(CO)NCC1=C2C(=CC3=CC=CC=C31)CC4=CC=CC=C42.CS(=O)(=O)O |
其他 CAS 编号 |
104500-13-2 |
同义词 |
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
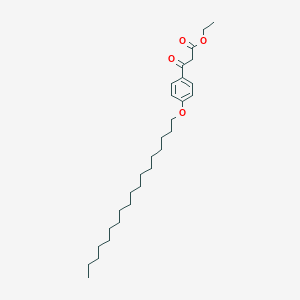
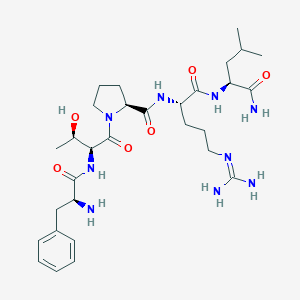
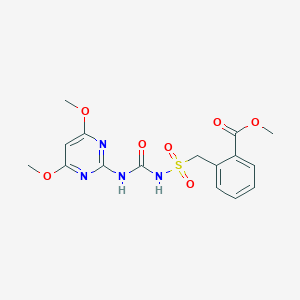
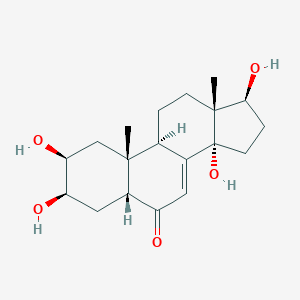
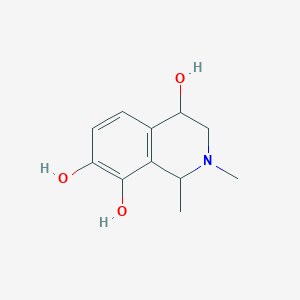
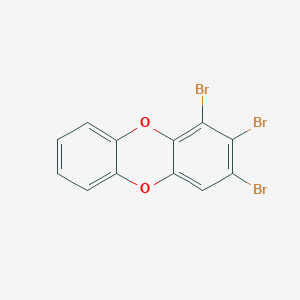
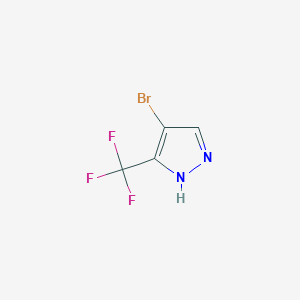
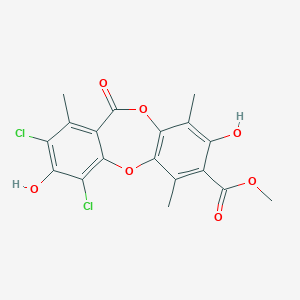
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
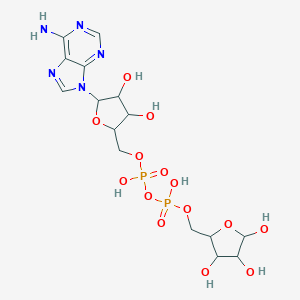
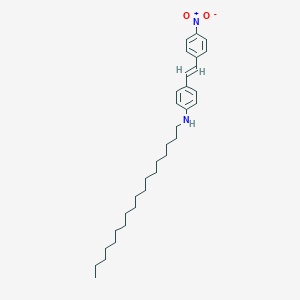
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
